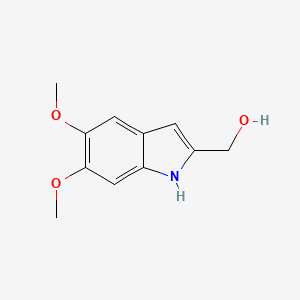![molecular formula C6H12ClNO B14031193 Rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hcl](/img/structure/B14031193.png)
Rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(1R,5R,6S)-3-oxabicyclo[320]heptan-6-amine hydrochloride is a chemical compound with the molecular formula C6H11NO•HCl It is a bicyclic amine that features an oxabicyclo structure, which is a fused ring system containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hydrochloride typically involves the formation of the bicyclic ring system followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxabicyclo structure. The amine group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of Rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hydrochloride may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted bicyclic amines.
Scientific Research Applications
Rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Rac-(1R,5S,6R)-2-oxabicyclo[3.2.0]hept-6-ylamine hydrochloride
- Rac-(1R,5S,6S,7R)-7-aminobicyclo[3.2.0]heptan-6-ol hydrochloride
- Rac-(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.2.0]heptan-6-ol hydrochloride
Uniqueness
Rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hydrochloride is unique due to its specific stereochemistry and the presence of an oxygen atom in the bicyclic ring system. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C6H12ClNO |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c7-6-1-4-2-8-3-5(4)6;/h4-6H,1-3,7H2;1H/t4-,5+,6-;/m0./s1 |
InChI Key |
STLPVNLZSCJYPW-YAFCINRGSA-N |
Isomeric SMILES |
C1[C@H]2COC[C@H]2[C@H]1N.Cl |
Canonical SMILES |
C1C2COCC2C1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


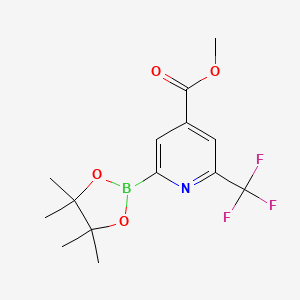

![acetic acid;(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole;rhodium;hydrate](/img/structure/B14031132.png)
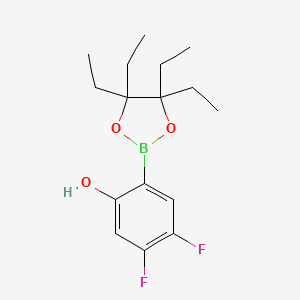
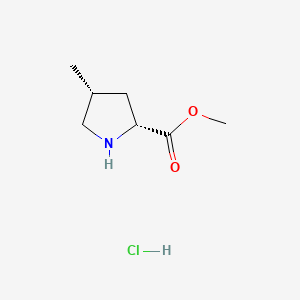
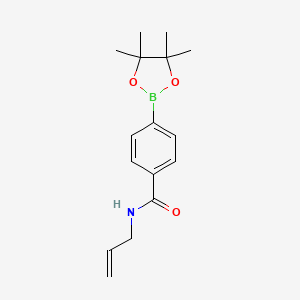
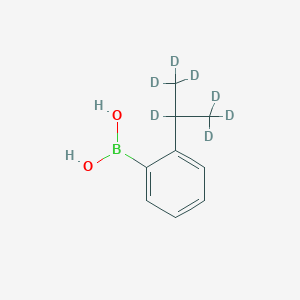


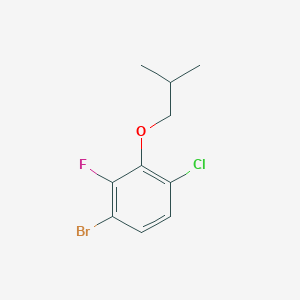
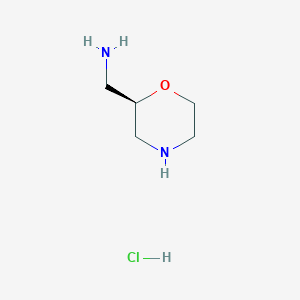
![Cis-tert-butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-5(6H)-carboxylate 2,2,2-trifluoroacetate](/img/structure/B14031199.png)
